molecular formula C14H14N4O B089759 Phenamidine CAS No. 101-62-2

Phenamidine

Cat. No. B089759
CAS RN: 101-62-2
M. Wt: 254.29 g/mol
InChI Key: DMABBVCVVXMJDH-UHFFFAOYSA-N
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Description

Phenamidine is an antiprotozoal drug of the amidine class used in veterinary medicine. It is used to treat Babesia infection (babesiosis) in dogs, horses, and cattle . Because the drug causes frequent allergic reactions, it is usually combined with an antihistamine .


Molecular Structure Analysis

Phenamidine has the molecular formula C14H14N4O and an average mass of 254.287 Da . Its structure includes an oxygen atom bridging two benzamidine groups .


Physical And Chemical Properties Analysis

Phenamidine has a melting point of 215 to 216 °C . It has a density of 1.3±0.1 g/cm³, a boiling point of 411.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound also has a molar refractivity of 71.0±0.5 cm³ .

Scientific Research Applications

  • Treatment of Kala-Azar : Phenamidine has been used in the treatment of Indian Kala-Azar. A study published in 1945 detailed the therapeutic trial of Phenamidine, highlighting its effectiveness in treating this condition (Gupta, 1945).

  • Effect on Cellular Proliferation : A study in 1983 examined the proliferation-stimulating effect of Phenacetin, a compound related to Phenamidine, on the urothelium and papillary epithelium of rats, showing increased cell growth (Kunze & Möhlmann, 1983).

  • Bone Differentiation : Phenamil, a derivative of Phenamidine, was studied for its role in bone formation. A 2019 study highlighted its use as an osteoinductive agent when combined with β-Cyclodextrin (Jahed et al., 2019).

  • DNA Binding Capability : Phenanthridine derivatives, closely related to Phenamidine, have been extensively studied for their DNA binding abilities and potential applications in antiparasitic and antitumor treatments (Tumir, Radić Stojković, & Piantanida, 2014).

  • Activity Against Babesial Infections : The efficacy of Phenamidine against Babesial infections was discussed in a 1960 study, highlighting its potential as an alternative to other treatments with fewer side effects (Ashley, Berg, & Lucas, 1960).

  • Inhibition of Enzymes : Phenamidine has been found to be a reversible inhibitor of porcine kidney diamine oxidase, suggesting its potential use in modulating enzymatic activity (Cubria et al., 1993).

  • Epithelial Sodium Channel Blocker : Phenamil, an analog of amiloride and Phenamidine, was identified as a blocker of epithelial Na+ channels, as demonstrated in a 1990 study on human kidney cells (Barbry et al., 1990).

properties

IUPAC Name

4-(4-carbamimidoylphenoxy)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMABBVCVVXMJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5421-89-6 (di-hydrochloride)
Record name Phenamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10143619
Record name Phenamidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenamidine

CAS RN

101-62-2
Record name Phenamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-oxydibenzamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENAMIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
408
Citations
B Rabanal, E de Paz, G Merino, A Negro - Journal of Chromatography B …, 2000 - Elsevier
A quick, simple and reliable analysis method has been developed in order to determine berenil, phenamidine, diampron and dibromopropamidine by capillary zone electrophoresis in …
Number of citations: 10 www.sciencedirect.com
H Botha - Journal of the South African Veterinary Association, 1964 - journals.co.za
… The properties of Berenil are described; the results of a clinical trial are given; the undesirable effects of Phenamidine are briefly discussed and compared with those of Berenil. … The …
Number of citations: 4 journals.co.za
FG Greer, PN Banks - Veterinary Record, 1950 - cabdirect.org
In treatment of demodectic mange the normal dose recommended for phenamidine is 0.3 ml. per kg. injected on six occasions at intervals of 3-4 days. In the two cases reported, it was …
Number of citations: 2 www.cabdirect.org
JB Randall, SG Laws - Annals of Tropical Medicine & Parasitology, 1947 - Taylor & Francis
… Nine of the cases were treated with phenamidine isethionate ; details of the treated animals, … In two cases which received phenamidine at 7·5 mgm./kgm., parasites were not eliminated, …
Number of citations: 1 www.tandfonline.com
P Brasseur, S Lecoublet, N Kapel… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… Imidocarb and the combination of phenamidine plus oxomemazine exhibited the highest in vitro activity, while antimalarial agents such as mefloquine, choroquine, and quinine were …
Number of citations: 58 journals.asm.org
PCS Gupta - The Indian Medical Gazette, 1944 - ncbi.nlm.nih.gov
Phenamidine in the Treatment of Kala-Azar - PMC … Phenamidine in the Treatment of Kala-Azar …
Number of citations: 4 www.ncbi.nlm.nih.gov
R Reguera, RB Fouce, JC Cubria, MLA Bujidos… - Biochemical …, 1994 - Elsevier
… 2-OH-r& bamidine, phenamidine and amicarbalide as diisethionate salts were a kind gift … These values indicate the lack of effect of propamidine, phenamidine and amicarbalide with …
Number of citations: 45 www.sciencedirect.com
R Wien - academic.oup.com
… Phenamidine proved to be the least toxic of the four substances, but their-toxicities were all quite similar. The average lethal doses (LD6o) for mice by intravenous injection were…
Number of citations: 0 academic.oup.com
FR Koutz - Journal of the American Veterinary Medical …, 1952 - pubmed.ncbi.nlm.nih.gov
… The use of phenamidine as internal medication for the treatment of demodectic mange in the dog … The use of phenamidine as internal medication for the treatment of demodectic …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
MWM Hill, BL Bolton - Australian Veterinary Journal, 1966 - Wiley Online Library
… blood smears from both animals and phenamidine treatment resulted in a spectacular recovery… Again there was a good response to phenamidine therapy. Routine smears from the bitch …
Number of citations: 16 onlinelibrary.wiley.com

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